molecular formula C11H7F3N2S B1391125 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214339-09-9

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1391125
CAS RN: 1214339-09-9
M. Wt: 256.25 g/mol
InChI Key: LKDXSCJMIJFELE-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 5-(Pyridin-3-yl)-6-(trifluoromethyl)-2-thiopyridine, is a heterocyclic compound with a sulfur atom in the pyridine ring. It is a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antiviral agents. Its properties make it an attractive target for researchers in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study reported the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol derivatives and their antimicrobial activities. These compounds displayed good to moderate antimicrobial activity (Bayrak et al., 2009).

Corrosion Inhibition

  • Schiff’s bases derived from pyridyl substituted triazoles, including related to the mentioned compound, were studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated effective corrosion inhibition, following Langmuir adsorption isotherm (Ansari et al., 2014).

Interaction with Iodine

  • The interaction of 5-trifluoromethyl-pyridine-2-thione (a related compound) with molecular iodine was studied, revealing the formation of a complex with potential antithyroid drug properties (Chernov'yants et al., 2011).

Anti-inflammatory Activity

  • Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for anti-inflammatory activity. Some derivatives showed good anti-inflammatory properties (Toma et al., 2017).

Metal Complexation

  • The complexation behavior of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives with metal ions like zinc(II), magnesium(II), and calcium(II) was investigated, demonstrating a strong tendency for the formation of protonated multinuclear complexes (Matczak-Jon et al., 2010).

Synthesis of Functionalized Pyridines

  • A study reported the synthesis of functionalized pyridines through the reaction with heteroaromatic N-nucleophiles, demonstrating the diversity in pyridine chemistry (Schmidt et al., 2006).

Transition Metal Complexes

  • New transition metal complexes with a tridentate ligand, including 5-mercapto-pyridin-2-yl-1,3,4-oxadiazole-2-thiol, were synthesized and tested for antimicrobial activity against various bacteria and fungi (Gudasi et al., 2007).

Anticancer Agents

  • Novel pyridine derivatives bearing different heterocyclic rings were synthesized and investigated for their anticancer activities against various cancer cell lines. Some compounds showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).

Dye-Sensitized Solar Cells

  • The study of ancillary chelates in Ru(II) sensitizers for dye-sensitized solar cells, using related pyridine compounds, showed significant efficiency and stability improvements in the cells (Chou et al., 2014).

DNA and Antimicrobial Studies

  • Spectroscopic and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, assessed its interaction with DNA and its antimicrobial activities (Vural & Kara, 2017).

properties

IUPAC Name

5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXSCJMIJFELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=S)C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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